Quinazoline, 4-(4-methoxyphenoxy)-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-(4-methoxyphenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls.
Industrial Production Methods
Industrial production methods for quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline core.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Quinoline derivatives
- Isoquinoline derivatives
- Pyrimidine derivatives
Uniqueness
Quinazoline derivatives are unique due to their specific structural features, which allow for diverse chemical modifications and biological activities. Compared to similar compounds, quinazolines often exhibit distinct pharmacological profiles and therapeutic potentials.
Properties
CAS No. |
129112-40-9 |
---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H22N4O2/c1-23-11-13-24(14-12-23)20-21-18-6-4-3-5-17(18)19(22-20)26-16-9-7-15(25-2)8-10-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
HAUFPAFADZJDKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.